Dipropylaminopropyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H20ClN |
|---|---|
Molecular Weight |
177.71 g/mol |
IUPAC Name |
3-chloro-N,N-dipropylpropan-1-amine |
InChI |
InChI=1S/C9H20ClN/c1-3-7-11(8-4-2)9-5-6-10/h3-9H2,1-2H3 |
InChI Key |
FKXYUGSJUMXROI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCCl |
Origin of Product |
United States |
Synthetic Methodologies for Dipropylaminopropyl Chloride
Established Synthetic Routes to Dipropylaminopropyl Chloride
The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the carbon-nitrogen bond or the introduction of the chlorine atom onto a pre-functionalized precursor.
Direct Halogenation Strategies for Propylamine Precursors
One of the most direct methods for the synthesis of this compound involves the conversion of the hydroxyl group of a precursor alcohol, 3-(dipropylamino)-1-propanol, into a chloride. This transformation is typically achieved using a variety of chlorinating agents.
Thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose. The reaction of 3-(dipropylamino)-1-propanol with thionyl chloride effectively replaces the hydroxyl group with a chlorine atom. This reaction proceeds via an SN2 mechanism, where the alcohol first attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the leaving group, resulting in the desired alkyl chloride. libretexts.orgbrainly.in The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. askfilo.combrainly.in
Table 1: Key Reagents in Direct Halogenation
| Reagent | Formula | Role |
|---|---|---|
| 3-(dipropylamino)-1-propanol | (CH₃CH₂CH₂)₂N(CH₂)₃OH | Precursor |
Amine Functionalization Pathways involving Halogenated Alkanes
An alternative and widely used approach is the nucleophilic substitution reaction between dipropylamine and a suitable three-carbon electrophile containing a chlorine atom and another leaving group on the opposite end of the propane chain. A common substrate for this reaction is 1-bromo-3-chloropropane.
In this pathway, dipropylamine acts as the nucleophile, attacking the more reactive carbon atom, which is the one bonded to the bromine atom. The choice of a di-halogenated propane with two different halogens is strategic, as the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective substitution. This reaction is a classic example of N-alkylation of a secondary amine.
Multi-Step Convergent and Divergent Synthetic Approaches
While direct halogenation and amine functionalization represent the most common linear approaches, multi-step convergent and divergent strategies can also be conceptualized for the synthesis of this compound, particularly in the context of creating a library of related compounds.
A convergent approach might involve the synthesis of two key fragments that are then combined in a final step. For instance, a dipropylamino-containing fragment and a 3-chloropropyl fragment could be prepared separately and then coupled.
A divergent approach would start from a common intermediate that can be modified to yield this compound as well as other related structures. For example, a precursor with multiple reactive sites could be selectively functionalized to introduce the dipropylamino and chloro groups in a stepwise manner.
Optimization Protocols for this compound Synthesis
The efficiency and cost-effectiveness of any synthetic process are paramount. Consequently, significant effort is often directed towards optimizing reaction conditions to maximize yield and selectivity, as well as developing robust purification methods.
Reaction Condition Studies for Yield and Selectivity Enhancement
For the direct halogenation of 3-(dipropylamino)-1-propanol with thionyl chloride, key parameters to optimize include reaction temperature, solvent, and the stoichiometry of the reagents. The reaction is typically carried out in an inert solvent, and controlling the temperature is crucial to prevent side reactions.
In the case of the N-alkylation of dipropylamine with 1-bromo-3-chloropropane, the choice of base, solvent, and temperature significantly impacts the reaction outcome. The base is required to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. The solvent system can influence the solubility of the reactants and the rate of the reaction.
Table 2: Factors Influencing Yield and Selectivity
| Parameter | Influence |
|---|---|
| Temperature | Affects reaction rate and can lead to side reactions if too high. |
| Solvent | Influences solubility of reactants and can affect reaction kinetics. |
| Stoichiometry | The ratio of reactants can determine the extent of reaction and minimize byproducts. |
Purification Methodologies and Purity Profiling
Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and any residual solvents. Common purification techniques for this compound include distillation, extraction, and chromatography.
The purity of the final compound is typically assessed using a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify volatile impurities. High-performance liquid chromatography (HPLC) is another powerful tool for assessing purity, particularly for less volatile compounds. nih.govresearchgate.netnih.gov Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information and can be used to confirm the identity and purity of the synthesized this compound.
Table 3: Analytical Techniques for Purity Profiling
| Technique | Abbreviation | Purpose |
|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile compounds. |
| High-Performance Liquid Chromatography | HPLC | Separation and quantification of components in a mixture. |
Principles of Green Chemistry in Sustainable Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles aim to reduce or eliminate the use and generation of hazardous substances, maximize resource efficiency, and minimize environmental impact. For the synthesis of Dipylaminopropyl chloride, several key green chemistry principles can be applied, focusing on the use of safer solvents, atom economy, and the use of renewable feedstocks and catalysts.
One of the primary considerations in greening the synthesis of this compound is the choice of solvent. Traditional syntheses of similar compounds often employ chlorinated solvents such as chloroform or dichloromethane, which are associated with significant health and environmental hazards. A greener approach involves the substitution of these solvents with more sustainable alternatives. For instance, bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) have emerged as promising replacements for dipolar aprotic solvents. Research has demonstrated the successful use of Cyrene™ in amide synthesis, a reaction type relevant to potential synthetic routes of amine derivatives. Another innovative approach is the use of solvent systems like propylene carbonate and dimethyl carbonate (PC-DMC), which are considered more environmentally friendly and have been successfully used in electrochemical syntheses. The ideal green solvent for the synthesis of this compound would be non-toxic, biodegradable, derived from renewable resources, and easily recyclable.
Maximizing atom economy is another core principle of green chemistry. This involves designing synthetic routes that incorporate the maximum amount of starting materials into the final product, thus minimizing waste. For the synthesis of this compound, this can be achieved by carefully selecting reagents and reaction conditions. For example, in the potential synthesis involving the reaction of dipropylamine with a three-carbon synthon, a pathway with high atom economy would avoid the use of protecting groups and minimize the formation of byproducts. Catalytic approaches are often superior to stoichiometric ones in terms of atom economy.
The use of renewable feedstocks and catalysis are also central to sustainable synthesis. While the direct synthesis of this compound from biomass is not yet established, the broader field of amine synthesis is seeing significant advances in utilizing renewable resources. For example, amines can be synthesized from biomass-derived platform molecules. Furthermore, the use of heterogeneous catalysts, particularly those derived from natural and abundant materials, aligns with green chemistry principles. For instance, catalysts derived from waste snail shells have been shown to be effective in the synthesis of functionalized amines, offering an economical and environmentally benign alternative to traditional metal catalysts. Such natural base catalysts could potentially be adapted for steps in the synthesis of this compound.
The following table summarizes the application of key green chemistry principles to the potential synthesis of this compound:
| Green Chemistry Principle | Application in this compound Synthesis |
| Safer Solvents | Replacement of chlorinated solvents (e.g., chloroform) with bio-derived solvents (e.g., Cyrene™) or other green solvent systems (e.g., PC-DMC). |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product, for instance, through catalytic additions rather than stoichiometric substitutions that generate significant salt waste. |
| Use of Renewable Feedstocks | Exploring synthetic pathways that could potentially utilize precursors derived from biomass, aligning with the broader trend of producing chemicals from renewable sources. |
| Catalysis | Employing heterogeneous catalysts, potentially derived from natural and waste materials, to improve reaction efficiency, reduce waste, and allow for easier catalyst recovery and reuse. |
By integrating these principles, the synthesis of this compound can be shifted towards a more sustainable and environmentally responsible process.
Emerging Synthetic Techniques and Novel Precursors
The field of chemical synthesis is continuously evolving, with new techniques and precursors being developed to improve efficiency, safety, and sustainability. For the synthesis of this compound, several emerging techniques and novel precursors hold significant promise for overcoming the limitations of traditional methods.
One of the most impactful emerging techniques is continuous flow chemistry . This approach involves carrying out chemical reactions in a continuously flowing stream within a microreactor or a larger flow system, rather than in a traditional batch reactor. Flow chemistry offers several advantages, including enhanced safety due to the small reaction volumes, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for straightforward automation and scalability. For the synthesis of this compound, a continuous flow process could be designed for the reaction of dipropylamine with a suitable three-carbon electrophile. This would allow for precise control of reaction parameters such as temperature, pressure, and stoichiometry, potentially leading to a cleaner reaction with fewer byproducts. Research on the continuous flow production of related compounds, such as 3-chloropropionyl chloride, has demonstrated the feasibility and benefits of this technology, achieving high conversions in short residence times. google.com
Catalytic methods are also at the forefront of emerging synthetic techniques. The development of new and more efficient catalysts can dramatically improve the synthesis of amines and their derivatives. For the synthesis of this compound, this could involve the use of transition metal catalysts for the amination of a C3 halide or alcohol precursor. Furthermore, the use of organocatalysts or biocatalysts (enzymes) could offer milder and more selective reaction conditions. For example, the "hydrogen borrowing" methodology, a catalytic approach for the amination of alcohols, represents a highly atom-economical and sustainable route to amines. While not directly applied to this compound yet, the principles of this and other advanced catalytic methods are highly relevant.
The following table provides an overview of emerging synthetic techniques and their potential application to the synthesis of this compound:
| Emerging Technique / Precursor | Description | Potential Application to this compound Synthesis |
| Continuous Flow Chemistry | Reactions are performed in a continuous stream, offering enhanced safety, control, and scalability. | Precise and safe reaction of dipropylamine with a C3 electrophile in a flow reactor, potentially leading to higher yields and purity. |
| Novel Precursors | Utilization of alternative starting materials, potentially from renewable sources, to improve sustainability and efficiency. | Use of bio-based 1,3-propanediol as a precursor, which can be functionalized in situ, reducing reliance on petrochemical feedstocks. |
| Advanced Catalysis | Development and application of new catalytic systems (e.g., transition metal, organo-, bio-catalysts) for more efficient and selective transformations. | Catalytic amination of a C3 precursor with dipropylamine, potentially through a hydrogen borrowing mechanism, to improve atom economy and reduce waste. |
By embracing these emerging techniques and exploring novel precursors, the synthesis of this compound can be modernized to be more efficient, safer, and environmentally sustainable, aligning with the future direction of chemical manufacturing.
Chemical Reactivity and Reaction Mechanisms of Dipropylaminopropyl Chloride
Nucleophilic Substitution Reactions at the Alkyl Chloride Moiety
The propyl chloride segment of the molecule is the primary site for nucleophilic substitution reactions, where the chlorine atom acts as a leaving group. byjus.com The nature of the substrate—a primary alkyl halide—is a critical determinant of the reaction mechanism. youtube.com
The electrophilic carbon atom bonded to chlorine is susceptible to attack by a wide range of external nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the displacement of the chloride ion and the formation of a new covalent bond. organic-chemistry.org
Common nucleophiles that can react with Dipropylaminopropyl chloride include:
Hydroxide (B78521) and Alkoxide Ions: Reaction with hydroxide (OH⁻) or alkoxide (RO⁻) ions yields the corresponding alcohol or ether, respectively.
Cyanide Ion: The cyanide ion (CN⁻) is a potent nucleophile that introduces a nitrile functional group, extending the carbon chain by one.
Amines: Other primary or secondary amines can act as nucleophiles, leading to the formation of more complex secondary or tertiary amines. However, the existing tertiary amine within the substrate can compete in these reactions. msu.edu
Thiolates: Thiolate anions (RS⁻) react readily to form thioethers.
The general scheme for these reactions is as follows: (CH₃CH₂CH₂)₂N(CH₂)₃Cl + Nu⁻ → (CH₃CH₂CH₂)₂N(CH₂)₃Nu + Cl⁻ (where Nu⁻ represents the incoming nucleophile)
The table below summarizes the expected products from reactions with various nucleophiles.
| Nucleophile (Nu⁻) | Reagent Example | Product Class | Product Name |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol | 3-(Dipropylamino)propan-1-ol |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile | 4-(Dipropylamino)butanenitrile |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Alkyl Azide | 1-Azido-3-(dipropylamino)propane |
| Iodide (I⁻) | Sodium Iodide (NaI) | Alkyl Iodide | 3-(Dipropylamino)propyl iodide |
A significant reaction pathway for this compound is intramolecular nucleophilic substitution. The molecule's own tertiary amine can act as an internal nucleophile, attacking the gamma-carbon (the carbon attached to the chlorine). This backside attack displaces the chloride ion and results in the formation of a five-membered heterocyclic ring structure.
This process, known as intramolecular cyclization, yields a quaternary ammonium (B1175870) salt, specifically 1,1-dipropylpyrrolidinium chloride. The formation of five- and six-membered rings through such pathways is generally thermodynamically and kinetically favored.
Reaction Scheme for Intramolecular Cyclization: (CH₃CH₂CH₂)₂N(CH₂)₃Cl → [1,1-Dipropylpyrrolidinium]⁺Cl⁻
This type of reaction is a common strategy in the synthesis of cyclic amine derivatives. researchgate.net
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular). masterorganicchemistry.com The structure of the alkyl halide is the most influential factor in determining the operative pathway. libretexts.org
SN2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This pathway is favored by primary and methyl halides due to minimal steric hindrance at the reaction center. byjus.com
SN1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com This pathway is favored by tertiary halides because they can form relatively stable carbocations. youtube.com
For this compound, a primary alkyl chloride, the SN2 pathway is strongly favored . The formation of a primary carbocation required for an SN1 mechanism is energetically highly unfavorable. Furthermore, the unhindered nature of the -CH₂Cl group allows for easy backside attack by nucleophiles, a key feature of the SN2 reaction. byjus.com
The following table compares the characteristics of SN1 and SN2 reactions in the context of this compound.
| Feature | SN1 Mechanism | SN2 Mechanism | Relevance to this compound |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | Reaction rate depends on both substrate and nucleophile concentrations. youtube.com |
| Mechanism | Two steps (carbocation intermediate) | One step (concerted) | A single-step, concerted reaction is expected. masterorganicchemistry.com |
| Substrate | 3° > 2° >> 1° | Methyl > 1° > 2° >> 3° | As a 1° alkyl chloride, it is ideal for SN2. libretexts.org |
| Stereochemistry | Racemization | Inversion of configuration | Not applicable as the reaction center is achiral. |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | Choice of solvent can further enhance the SN2 rate. libretexts.org |
Reactions Involving the Tertiary Amine Functionality
The lone pair of electrons on the nitrogen atom of the dipropylamino group makes it a Lewis base and a nucleophile. libretexts.org This allows it to participate in acid-base reactions and alkylation reactions.
As a tertiary amine, this compound is a moderately strong base. It readily reacts with both inorganic and organic acids in proton transfer reactions to form ammonium salts. chemicalbook.com For example, reaction with hydrochloric acid (HCl) protonates the nitrogen atom to yield N-(3-chloropropyl)-N,N-dipropylammonium chloride.
(CH₃CH₂CH₂)₂N(CH₂)₃Cl + HCl ⇌ [(CH₃CH₂CH₂)₂NH(CH₂)₃Cl]⁺Cl⁻
This is an equilibrium reaction, but with strong acids, the equilibrium lies far to the right, favoring the formation of the salt. The formation of a salt significantly alters the physical properties of the compound, often increasing its melting point and water solubility. The extent of proton transfer can be predicted by the pKₐ difference between the acid and the conjugate acid of the amine. nih.gov
The tertiary amine can act as a nucleophile and react with alkyl halides in a process known as quaternization, or the Menshutkin reaction. wikipedia.org This reaction converts the tertiary amine into a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon atoms and carries a permanent positive charge. nih.gov
For example, reacting this compound with an alkylating agent like methyl iodide (CH₃I) results in the formation of N-(3-chloropropyl)-N,N-dipropyl-N-methylammonium iodide.
(CH₃CH₂CH₂)₂N(CH₂)₃Cl + CH₃I → [(CH₃CH₂CH₂)₂N(CH₃)(CH₂)₃Cl]⁺I⁻
This SN2 reaction is a standard method for synthesizing quaternary ammonium salts. wikipedia.org The reactivity of the alkylating agent generally follows the order R-I > R-Br > R-Cl. wikipedia.org
The table below illustrates potential quaternization products.
| Alkylating Agent | Reagent Name | Quaternary Ammonium Salt Product Name |
| CH₃I | Methyl Iodide | N-(3-chloropropyl)-N,N-dipropyl-N-methylammonium iodide |
| CH₃CH₂Br | Ethyl Bromide | N-(3-chloropropyl)-N-ethyl-N,N-dipropylammonium bromide |
| C₆H₅CH₂Cl | Benzyl Chloride | N-benzyl-N-(3-chloropropyl)-N,N-dipropylammonium chloride |
Amine-Catalyzed or Amine-Mediated Chemical Transformations
This compound possesses a tertiary amine functional group, which can act as a nucleophile or a base, enabling it to mediate or catalyze various chemical transformations. The lone pair of electrons on the nitrogen atom is available to attack electrophilic centers.
One of the fundamental reactions involving the amine moiety is N-alkylation. In the presence of an alkylating agent, the tertiary amine of this compound can be converted into a quaternary ammonium salt. This reaction, known as the Menshutkin reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. For instance, this compound can react with an alkyl halide like methyl iodide to form a quaternary ammonium iodide salt.
Furthermore, the tertiary amine can act as a nucleophilic catalyst in various reactions. Its ability to form a reactive quaternary intermediate is key to this catalytic activity. In acyl transfer reactions, for example, the amine can react with an acyl halide to form a highly reactive N-acylammonium salt. This intermediate is then more susceptible to attack by a weaker nucleophile, such as an alcohol, to form an ester, regenerating the tertiary amine catalyst in the process.
The amine group can also function as a base. In the context of this compound itself, one molecule can act as a base to promote the elimination of hydrogen chloride from another molecule, although this is generally less favorable than intermolecular reactions with a stronger, externally added base. Additionally, the amine can act as a non-nucleophilic base in reactions where steric hindrance prevents it from attacking a carbon center, instead abstracting a proton.
A notable transformation is the intramolecular cyclization. The nucleophilic amine can attack the electrophilic carbon atom bearing the chlorine atom within the same molecule, leading to the formation of a cyclic quaternary ammonium salt, specifically 1,1-dipropylazetidinium chloride. This intramolecular SN2 reaction is kinetically favored due to the proximity of the reacting centers, which leads to a high effective concentration. The formation of the four-membered azetidinium ring is a common pathway for 3-halo-propylamines.
Table 1: Examples of Amine-Mediated Transformations This table presents generalized amine-mediated reactions applicable to the functional group in this compound.
| Reaction Type | Reactant(s) | Product Type | General Conditions |
| Quaternization | This compound, Methyl Iodide | Quaternary Ammonium Salt | Aprotic solvent (e.g., Acetone, THF), Room Temperature |
| Intramolecular Cyclization | This compound | Azetidinium Salt | Heating in a suitable solvent (e.g., Acetonitrile) |
| Acyl Transfer (Catalysis) | Acyl Chloride, Alcohol | Ester | Catalytic amount of the tertiary amine, Non-nucleophilic solvent |
Elimination Reactions to Form Unsaturated Species
This compound can undergo elimination reactions, specifically dehydrohalogenation, to form an unsaturated product. This reaction involves the removal of the chlorine atom from the α-carbon and a proton from the adjacent β-carbon, resulting in the formation of a carbon-carbon double bond. The product of this elimination is N,N-dipropylallylamine. Elimination reactions typically compete with nucleophilic substitution reactions and are highly dependent on the reaction conditions, such as the nature of the base, solvent, and temperature.
Elimination reactions of alkyl halides can proceed through two primary mechanistic pathways: unimolecular (E1) and bimolecular (E2). byjus.com
The E2 mechanism is a single-step, concerted process where the base abstracts a β-proton simultaneously as the leaving group (chloride) departs and the π-bond is formed. byjus.com The rate of the E2 reaction is dependent on the concentration of both the substrate (this compound) and the base. byjus.com This pathway is favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures. masterorganicchemistry.com For the E2 reaction to occur, the β-hydrogen and the chlorine atom must be in an anti-periplanar conformation, which is readily achievable for an acyclic molecule like this compound through bond rotation. mgscience.ac.in Given that the elimination product, N,N-dipropylallylamine, does not have stereoisomers around the double bond, the stereochemical outcome is straightforward in this specific case.
The E1 mechanism is a two-step process. byjus.com In the first, rate-determining step, the C-Cl bond breaks heterolytically to form a carbocation intermediate. researchgate.net This step is favored by polar protic solvents (e.g., ethanol (B145695), water) that can stabilize the carbocation and the departing chloride ion. masterorganicchemistry.com In the second step, a weak base (which can be the solvent itself) abstracts a β-proton to form the alkene. researchgate.net The E1 pathway is more prevalent for tertiary and secondary alkyl halides but can occur with primary halides if a stable carbocation can be formed or if E2 is disfavored. This pathway is generally less common for primary alkyl chlorides like this compound unless forcing conditions are used or rearrangement is possible.
Regioselectivity refers to the preference for the formation of one constitutional isomer over another in reactions that can yield multiple products. The two main empirical rules governing regioselectivity in elimination reactions are Zaitsev's rule and Hofmann's rule.
Zaitsev's Rule: Predicts that the major product will be the more substituted (and generally more thermodynamically stable) alkene. This is typically observed when using small, strong bases like sodium ethoxide.
Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This outcome is favored when using a bulky, sterically hindered base (e.g., potassium tert-butoxide) or when the leaving group is poor.
In the specific case of this compound, the α-carbon is bonded to the chlorine, and there is only one β-carbon with hydrogen atoms available for abstraction. Therefore, only one constitutional isomer, N,N-dipropylallylamine, can be formed. As a result, regioselectivity in terms of forming different alkene isomers is not a consideration for this particular substrate. The primary competition is between elimination (E1/E2) and substitution (SN1/SN2) pathways, which is dictated by the reaction conditions.
Table 2: Conditions Favoring E1 vs. E2 Elimination Pathways This table outlines general conditions that influence the mechanism of elimination for an alkyl chloride like this compound.
| Factor | E1 Pathway | E2 Pathway |
| Base | Weak base (e.g., H₂O, ROH) | Strong, often bulky base (e.g., KOtBu, LDA) |
| Substrate | Favored by 3° > 2° alkyl halides | Can occur with 1°, 2°, and 3° alkyl halides |
| Solvent | Polar protic (e.g., ethanol) | Aprotic or less polar solvents are suitable |
| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Base] |
| Intermediate | Carbocation | None (concerted mechanism) |
Reductive Transformations of this compound
The carbon-chlorine bond in this compound can be cleaved through reductive processes, a reaction known as reductive dehalogenation. This transformation replaces the chlorine atom with a hydrogen atom, converting the molecule into N,N-dipropylpropylamine. Several methods are available for the reduction of alkyl chlorides.
One common method is catalytic hydrogenation . This involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org The reaction is often carried out in a solvent like ethanol or ethyl acetate, sometimes with a base (e.g., sodium acetate) added to neutralize the HCl formed.
Another approach involves the use of metal hydrides . Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce alkyl halides to the corresponding alkanes. This reaction proceeds via an SN2 mechanism where the hydride ion acts as the nucleophile.
Additionally, dissolving metal reductions using an alkali metal (like sodium) in liquid ammonia (B1221849) or an alcohol can also effect the dehalogenation. Radical-based reductions are also possible, often employing a radical initiator and a hydrogen atom donor. More modern methods include photoredox catalysis, which can generate radicals from alkyl chlorides under mild conditions for subsequent reduction. organic-chemistry.org
Table 3: Selected Methods for Reductive Dehalogenation This table summarizes common laboratory methods for the reduction of alkyl chlorides.
| Method | Reductant(s) | Catalyst/Mediator | Typical Product |
| Catalytic Hydrogenation | H₂ gas or a transfer agent (e.g., HCOOH) | Pd/C, PtO₂ | N,N-Dipropylpropylamine |
| Metal Hydride Reduction | LiAlH₄, NaBH₄ (less reactive) | - | N,N-Dipropylpropylamine |
| Photoredox Catalysis | Hantzsch ester, iPr₂NEt | Ru(bpy)₃Cl₂ or similar photocatalyst | N,N-Dipropylpropylamine |
Oxidative Transformations of this compound
The tertiary amine moiety in this compound is susceptible to oxidation. The most common oxidative transformation for tertiary amines is the formation of a tertiary amine N-oxide. This reaction converts the nitrogen atom into a formal +1 charge state with a coordinate covalent bond to an oxygen atom, which has a formal -1 charge. The product of this reaction would be N,N-dipropylaminopropyl chloride N-oxide.
The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or Caro's acid. chem-station.com The reaction with 30% aqueous hydrogen peroxide is a common and environmentally benign method. researchgate.net The reaction is generally straightforward, involving the nucleophilic attack of the amine's lone pair on the electrophilic oxygen of the peroxide. The resulting N-oxide is a polar, often water-soluble, compound. Tertiary amine N-oxides are useful synthetic intermediates and can participate in reactions such as the Cope elimination if a β-hydrogen is present relative to the nitrogen atom.
Table 4: Common Conditions for Tertiary Amine Oxidation This table shows typical reagents used for the N-oxidation of tertiary amines.
| Oxidizing Agent | Typical Solvent | Temperature | Product |
| Hydrogen Peroxide (H₂O₂) (30-35%) | Methanol, Ethanol, or Water | Room Temperature to 60 °C | N,N-Dipropylaminopropyl chloride N-oxide |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform | 0 °C to Room Temperature | N,N-Dipropylaminopropyl chloride N-oxide |
| Caro's acid (H₂SO₅) | Aqueous solution | Low temperatures | N,N-Dipropylaminopropyl chloride N-oxide |
Metal-Catalyzed Coupling Reactions Involving the Carbon-Chlorine Bond
The carbon-chlorine bond in this compound, being a primary alkyl chloride, can participate in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are powerful tools in organic synthesis. The general mechanism for many of these couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com
Kumada Coupling: This reaction involves the coupling of an organomagnesium compound (Grignard reagent) with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org this compound could react with an aryl or alkyl Grignard reagent in the presence of a catalyst like Ni(dppe)Cl₂ to form a new C-C bond. A challenge with using Grignard reagents is their high basicity, which can promote side reactions like elimination.
Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide using a palladium catalyst and a base. libretexts.orgorganic-chemistry.org While traditionally used for aryl and vinyl halides, advancements have extended its scope to include alkyl halides. nih.govyoutube.com Coupling this compound with an arylboronic acid would yield an arylated derivative.
Negishi Coupling: This reaction pairs an organozinc reagent with an organic halide, catalyzed by nickel or palladium. Organozinc reagents are generally more tolerant of functional groups than Grignard reagents. There are documented examples of using 3-(dialkylamino)propylmagnesium chloride (formed in situ from the chloride) which is then transmetalated with ZnBr₂ to form the organozinc species for a subsequent Ni-catalyzed coupling with aryl and heteroaryl chlorides. acs.org
These reactions provide a direct method for elongating the carbon chain or introducing aryl or vinyl groups at the terminal position of the propyl chain of this compound.
Table 5: Examples of Metal-Catalyzed Cross-Coupling Reactions This table illustrates potential cross-coupling reactions for an alkyl chloride like this compound.
| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Potential Product (with Ph-M) |
| Kumada | Phenylmagnesium bromide (PhMgBr) | Ni(dppe)Cl₂, Pd(PPh₃)₄ | N,N-Dipropyl-3-phenylpropylamine |
| Suzuki-Miyaura | Phenylboronic acid (PhB(OH)₂) | Pd(OAc)₂, SPhos, K₃PO₄ | N,N-Dipropyl-3-phenylpropylamine |
| Negishi | Phenylzinc chloride (PhZnCl) | NiCl₂(dppf), Pd(dba)₂ | N,N-Dipropyl-3-phenylpropylamine |
Spectroscopic and Computational Elucidation of Reaction Intermediates and Transition States
The transient nature of reaction intermediates and transition states in the reactions of this compound necessitates the use of advanced spectroscopic and computational techniques for their characterization. These methods provide invaluable insights into the geometry, electronic structure, and energetics of these fleeting species, which are crucial for a comprehensive understanding of the reaction mechanism. The primary intermediate in many reactions involving this compound is the cyclic 1,1-dipropylaziridinium ion, formed via an intramolecular nucleophilic substitution (Sₙi).
Spectroscopic Identification of the 1,1-Dipropylaziridinium Intermediate
While the high reactivity of the 1,1-dipropylaziridinium ion often precludes its isolation under normal conditions, its presence can be unequivocally confirmed in situ using Nuclear Magnetic Resonance (NMR) spectroscopy. By carefully controlling reaction conditions, such as using non-nucleophilic solvents at low temperatures, the lifetime of the aziridinium (B1262131) intermediate can be extended sufficiently for spectroscopic observation.
¹H and ¹³C NMR Spectroscopy: The formation of the strained three-membered aziridinium ring results in a characteristic change in the chemical shifts of the propyl group protons and carbons compared to the linear precursor. The protons on the carbons of the aziridinium ring (Cα) are significantly deshielded due to the ring strain and the positive charge on the nitrogen atom. Similarly, the protons on the methylene (B1212753) groups of the N-propyl substituents adjacent to the nitrogen (N-CH₂) also experience a downfield shift.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the proton and carbon signals of the intermediate unambiguously.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for the 1,1-Dipropylaziridinium Ion
The following table provides representative NMR data for the 1,1-dipropylaziridinium ion, estimated based on data from analogous N,N-dialkylaziridinium salts and established chemical shift trends.
Note: Data is presented in ppm relative to a standard reference (e.g., TMS). Coupling constants (J) are given in Hertz (Hz).
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity and Coupling (J, Hz) |
|---|---|---|---|
| Aziridinium Ring (Cα-H) | ~3.20 - 3.40 | ~45.0 - 48.0 | t, J ≈ 7.0 |
| Aziridinium Ring (Cβ-H) | ~2.80 - 3.00 | ~45.0 - 48.0 | t, J ≈ 7.0 |
| N-CH₂ (Propyl) | ~3.50 - 3.70 | ~58.0 - 61.0 | t, J ≈ 7.5 |
| N-CH₂-CH₂ (Propyl) | ~1.80 - 2.00 | ~16.0 - 19.0 | sext, J ≈ 7.5 |
| CH₃ (Propyl) | ~0.95 - 1.10 | ~10.0 - 12.0 | t, J ≈ 7.5 |
Computational Modeling of the Transition State
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the structure and energetics of the transition state for the intramolecular cyclization of this compound to the 1,1-dipropylaziridinium ion. These calculations can provide detailed information about the geometry of the transition state, which is not directly observable experimentally.
The transition state for this Sₙi reaction is characterized by a trigonal bipyramidal geometry at the carbon atom undergoing substitution. In this arrangement, the nitrogen atom and the leaving chloride ion are in apical positions, with the nitrogen-carbon bond forming and the carbon-chlorine bond breaking simultaneously.
Key Geometrical Parameters: DFT calculations can determine critical bond lengths and angles in the transition state. For instance, the forming N-C bond and the breaking C-Cl bond are elongated compared to their lengths in the ground state reactant and the intermediate.
Energetics: A crucial piece of information obtained from these calculations is the activation energy (Ea) for the reaction, which is the energy difference between the reactant and the transition state. This value provides insight into the reaction kinetics.
Interactive Data Table: Calculated Transition State Parameters for the Cyclization of this compound
The following table presents typical geometrical and energetic parameters for the transition state of the intramolecular cyclization, as would be predicted by DFT calculations (e.g., using a B3LYP functional with a 6-31G* basis set).
| Parameter | Calculated Value |
|---|---|
| Forming N···C Bond Length | ~2.1 - 2.3 Å |
| Breaking C···Cl Bond Length | ~2.4 - 2.6 Å |
| N···C···Cl Bond Angle | ~175° - 180° |
| Activation Energy (Ea) | ~15 - 20 kcal/mol |
By combining in situ spectroscopic data with high-level computational modeling, a detailed and coherent picture of the reaction mechanism, including the transient intermediates and transition states, can be constructed for this compound.
Role of Dipropylaminopropyl Chloride As a Key Synthetic Intermediate
Precursor in Advanced Organic Synthesis
The unique structure of dipropylaminopropyl chloride makes it a useful precursor in multi-step organic syntheses. The presence of both a nucleophilic tertiary amine and an electrophilic alkyl chloride allows for sequential reactions to introduce the dipropylaminopropyl moiety into a target molecule.
Formation of Complex Molecules and Active Pharmaceutical Ingredients
While detailed public-domain research on the direct use of this compound in the synthesis of specific Active Pharmaceutical Ingredients (APIs) is limited, the analogous compound, 3-(dimethylamino)propyl chloride, is widely used. This suggests that this compound could similarly be employed to introduce a dialkylaminopropyl side chain, a common feature in many pharmacologically active compounds. This side chain can be crucial for modulating a drug's solubility, basicity, and interaction with biological targets. The synthesis of such complex molecules would typically involve the reaction of the chloride end of the molecule with a suitable nucleophile, such as an alcohol, phenol, or another amine, to form a new carbon-heteroatom bond.
Synthesis of Ligands for Catalysis and Coordination Chemistry
The tertiary amine group in this compound can act as a coordination site for metal ions. This property makes it a potential precursor for the synthesis of ligands used in catalysis and coordination chemistry. By reacting the chloride group with other functional moieties, polydentate ligands can be created. These ligands can then chelate to a metal center, forming a stable complex that may exhibit catalytic activity for a variety of organic transformations. The nature of the dipropyl groups can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic performance.
Building Block in Agrochemical and Crop Protectant Development
In the field of agrochemicals, the introduction of specific functional groups is key to developing effective and selective crop protectants. The dipropylaminopropyl moiety can be incorporated into potential agrochemical candidates to enhance their systemic properties or to interact with specific biological targets in pests or weeds. The synthesis would follow similar principles as in pharmaceutical chemistry, where the chloride is displaced by a nucleophilic site on a core agrochemical scaffold.
Utilization in Polymer and Material Science Applications
The reactivity of this compound also lends itself to applications in the field of polymer and material science, particularly in the synthesis of functional polymers and the modification of surfaces.
Monomer and Cross-linking Agent Synthesis for Specialized Polymers
This compound can be used to synthesize cationic monomers. For instance, it can react with an appropriate molecule containing a polymerizable group (like a vinyl or acrylic group) to form a quaternary ammonium (B1175870) salt monomer. The resulting cationic polymers, after polymerization, can have applications as flocculants, antistatic agents, or in gene delivery systems. Furthermore, if a molecule with two nucleophilic sites is reacted with this compound, it can lead to the formation of a cross-linking agent, which can be used to create polymer networks with specific properties. One patent mentions the use of this compound in the context of heat-sensitive recording materials, suggesting its role in creating cationic polymers for such applications. google.com
Surface Modification Agent Derivatization
The chloride group of this compound allows for its covalent attachment to surfaces that have nucleophilic functional groups, such as hydroxyl or amine groups. This process, known as derivatization, can be used to alter the surface properties of materials. For example, grafting this compound onto a surface can introduce a positive charge (by quaternization of the amine) and increase its hydrophobicity due to the propyl chains. Such modifications are important for controlling adhesion, wettability, and biocompatibility of materials used in various technological applications.
Application in Specialty Chemical Formulations and Additives
While specific, detailed research on the direct application of this compound in specialty chemical formulations and as a standalone additive is not extensively documented in publicly available literature, its structural motifs are present in various specialty chemicals. The dipropylamino moiety can impart specific solubility characteristics and act as a bulky, sterically hindering group, which can be advantageous in controlling reaction rates and the final properties of formulated products.
The propyl chloride group provides a reactive site for quaternization reactions. This process transforms the tertiary amine into a quaternary ammonium salt, a class of compounds widely utilized in the formulation of specialty chemicals such as surfactants, antistatic agents, and fabric softeners. The resulting quaternary ammonium compounds often exhibit surface-active properties, enabling them to function as wetting agents, emulsifiers, and dispersants in various industrial applications.
Furthermore, the tertiary amine functionality can act as a catalyst or an acid scavenger in certain polymerization and curing reactions. In the formulation of epoxy resins and polyurethanes, for instance, tertiary amines are known to accelerate the curing process. While direct evidence for this compound's use is limited, its derivatives could potentially be tailored for such applications.
The lipophilic nature of the dipropyl groups can also be exploited in the formulation of additives for non-aqueous systems. For example, in lubricants and fuels, amine-based compounds can function as corrosion inhibitors and detergents. The dipropylaminopropyl structure could be a precursor to molecules designed to have an affinity for metal surfaces, thereby providing a protective film against corrosion.
Derivatization for Enhanced Functionality and Biomedical Probes
The chemical structure of this compound offers several avenues for derivatization to create molecules with enhanced functionalities, including those with potential applications as biomedical probes. The key reactive sites for such modifications are the tertiary amine and the terminal chloride.
The chloride group is a primary target for nucleophilic substitution reactions. This allows for the attachment of a wide array of functional groups, including fluorophores, which are essential components of biomedical probes for imaging and sensing applications. For instance, a fluorescent dye containing a nucleophilic group (e.g., an amine or a thiol) could displace the chloride, covalently linking the dye to the dipropylaminopropyl scaffold. The dipropylamino group in such a probe could influence its solubility, cell permeability, and interaction with biological targets.
Another strategy for derivatization involves the quaternization of the tertiary amine. This not only introduces a permanent positive charge, which can be crucial for interaction with negatively charged biological molecules like DNA and certain proteins, but also provides an opportunity to introduce further functionality. The quaternizing agent itself can be a molecule with desired properties, such as a reporter group or a bioactive moiety.
The synthesis of radiolabeled probes is another potential application of derivatized this compound. A radioactive isotope, such as carbon-14 (B1195169) or tritium, could be incorporated into the molecule during its synthesis. Alternatively, a chelating agent capable of binding a radioactive metal ion could be attached to the this compound backbone via the chloride group. Such radiolabeled probes are invaluable tools in drug discovery and medical diagnostics for techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Advanced Analytical Characterization and Quantification of Dipropylaminopropyl Chloride
Chromatographic Separation Techniques
Chromatography is fundamental to separating Dipropylaminopropyl chloride from impurities, starting materials, or degradation products. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reversed-phase HPLC (RP-HPLC) is a robust method for the analysis of amine hydrochlorides like this compound. Method development focuses on optimizing separation efficiency, peak shape, and analysis time.
A typical RP-HPLC method involves a C18 or C8 column, which provides a nonpolar stationary phase. The mobile phase is generally a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. researchgate.netsemanticscholar.org The inclusion of an amine modifier, such as triethylamine, in the mobile phase can improve peak symmetry by minimizing interactions between the basic amine analyte and residual silanol groups on the silica-based column packing. researchgate.net Detection is commonly performed using a UV detector at a low wavelength (e.g., 210-220 nm), where the analyte exhibits absorbance. cu.edu.eg
Validation of the HPLC method is conducted according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, linear, specific, and robust. researchgate.netresearchgate.net
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Zodiac C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile : 0.05M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.0 with phosphoric acid) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, especially in its salt form, the free base or volatile derivatives can be analyzed effectively. The analysis of volatile amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. gcms.czrestek.com
To overcome these challenges, specialized columns, such as those with a base-deactivated stationary phase (e.g., a polyethylene glycol phase treated with potassium hydroxide (B78521) or a dedicated amine-specific column), are employed. labrulez.comnih.gov These columns minimize analyte-surface interactions, resulting in improved peak shape and reproducibility. gcms.czrestek.com Headspace GC can also be utilized for quantifying volatile impurities or related substances. A flame ionization detector (FID) is commonly used for quantification due to its robust and linear response for organic compounds.
Derivatization can be employed to increase the volatility and thermal stability of the analyte. researchgate.netvt.edu Reagents like propyl chloroformate can be used to create less polar derivatives suitable for GC analysis. vt.edu
Table 2: Typical GC Method Parameters for Volatile Amine Analysis
| Parameter | Condition |
|---|---|
| Column | DB-CAM (30 m × 0.53 mm × 1.0 μm) or similar base-deactivated column |
| Carrier Gas | Helium, constant flow mode (~1-2 mL/min) |
| Injector | Split/Splitless, 250 °C |
| Oven Program | Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID), 290 °C |
| Injection Volume | 1 µL |
Hyphenated Techniques: GC-Mass Spectrometry (GC-MS) and LC-Mass Spectrometry (LC-MS)
Hyphenated techniques that couple chromatography with mass spectrometry provide both separation and structural identification, offering high sensitivity and specificity. alwsci.com
GC-MS combines the separation power of GC with the detection capabilities of MS. alwsci.com After separation on the GC column, compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries for definitive identification. waters.com GC-MS is invaluable for identifying unknown impurities and confirming the structure of volatile derivatives of this compound.
LC-MS is a powerful tool for analyzing compounds that are not suitable for GC, such as those that are non-volatile or thermally labile. alwsci.com It combines the separation of HPLC with the sensitive and selective detection of MS. acs.org An electrospray ionization (ESI) source is commonly used, which is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺, providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, yielding structural information for confirmation and quantification. acs.org
Table 3: Comparison of GC-MS and LC-MS for this compound Analysis
| Parameter | GC-MS | LC-MS |
|---|---|---|
| Analytes | Volatile, thermally stable compounds or derivatives | Wide range of polarities, non-volatile, and thermally labile compounds |
| Ionization | Electron Impact (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Information | Provides fragmentation patterns for structural elucidation (EI) | Provides molecular weight (ESI) and structural data via MS/MS |
| Primary Use | Identification of volatile impurities and derivatives | Quantification and identification of the primary compound and non-volatile impurities |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, 2D NMR)
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. technologynetworks.com For this compound, a full suite of NMR experiments would confirm its constitution and connectivity.
¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts, integration (proton count), and multiplicity (splitting pattern). libretexts.org For this compound, one would expect distinct signals for the two N-propyl groups and the propyl chloride chain. The protons closest to the nitrogen and chlorine atoms would be the most deshielded, appearing further downfield. docbrown.infolibretexts.org
¹³C NMR: The carbon NMR spectrum shows the number of unique carbon environments in the molecule. docbrown.info The carbons bonded to the electronegative nitrogen and chlorine atoms will have the largest chemical shifts.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C signals.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies proton-proton couplings within the same spin system (e.g., along the propyl chains), while HSQC correlates each proton signal with its directly attached carbon signal, allowing for unambiguous assignment of both ¹H and ¹³C spectra. mdpi.com
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position (Structure: (CH₃CH₂CH₂)₂-N-CH₂CH₂CH₂Cl) | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H) |
|---|---|---|---|
| N-CH₂-CH₂-CH₃ (x2) | ¹H | ~2.4 - 2.6 | Triplet (t) |
| N-CH₂-CH₂-CH₃ (x2) | ¹H | ~1.5 - 1.7 | Sextet |
| N-CH₂-CH₂-CH₃ (x2) | ¹H | ~0.9 - 1.0 | Triplet (t) |
| N-CH₂-CH₂-CH₂Cl | ¹H | ~2.6 - 2.8 | Triplet (t) |
| N-CH₂-CH₂-CH₂Cl | ¹H | ~1.9 - 2.1 | Quintet |
| N-CH₂-CH₂-CH₂Cl | ¹H | ~3.5 - 3.7 | Triplet (t) |
| N-CH₂-CH₂-CH₃ (x2) | ¹³C | ~55 - 58 | - |
| N-CH₂-CH₂-CH₃ (x2) | ¹³C | ~20 - 23 | - |
| N-CH₂-CH₂-CH₃ (x2) | ¹³C | ~11 - 13 | - |
| N-CH₂-CH₂-CH₂Cl | ¹³C | ~52 - 55 | - |
| N-CH₂-CH₂-CH₂Cl | ¹³C | ~28 - 31 | - |
| N-CH₂-CH₂-CH₂Cl | ¹³C | ~43 - 46 | - |
Note: Predicted values are estimates based on analogous structures and general chemical shift principles.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. triprinceton.org
Infrared (IR) Spectroscopy: For this compound, a tertiary amine, the IR spectrum will be characterized by the absence of N-H stretching bands (typically found between 3300-3500 cm⁻¹). spectroscopyonline.comorgchemboulder.com The most prominent features will be the C-H stretching vibrations of the alkyl chains just below 3000 cm⁻¹. Other key absorptions include C-H bending vibrations around 1465 cm⁻¹ and the C-N stretching vibration, which is typically found in the 1250-1020 cm⁻¹ region for aliphatic amines. orgchemboulder.com The C-Cl stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹, but can be difficult to assign definitively.
Raman Spectroscopy: Raman spectroscopy is complementary to IR. triprinceton.org While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, polarizable bonds. triprinceton.org Therefore, the C-C and C-H vibrations of the alkyl backbone would be expected to give strong Raman signals. The C-N bond also has a characteristic Raman signal.
Table 5: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (sp³) Stretch | 2850 - 2960 | Strong |
| CH₂ Bending (Scissoring) | ~1465 | Medium |
| C-N Stretch (Aliphatic) | 1020 - 1250 | Medium-Weak |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to an excited state. The utility of UV-Vis spectroscopy for the direct analysis of this compound is limited. As a saturated alkylamine, it lacks the conjugated π-systems or aromatic rings that typically give rise to strong absorptions in the 200-800 nm range. libretexts.orgreddit.com
The primary electronic transitions available to simple aliphatic amines are:
n → σ* transitions : These involve the excitation of an electron from a non-bonding (n) orbital, specifically the lone pair on the nitrogen atom, to an anti-bonding sigma (σ*) orbital. uzh.chlibretexts.org These transitions are characteristic of saturated compounds containing atoms with lone pairs. uzh.ch
σ → σ* transitions : This type of transition involves exciting an electron from a sigma (σ) bonding orbital to an anti-bonding sigma (σ*) orbital. youtube.com
Both of these transitions are high-energy processes. youtube.comlibretexts.org Consequently, they result in absorption at short wavelengths, typically in the far-UV region around 200 nm. libretexts.org This region is often subject to interference from solvents and other matrix components, making direct UV-Vis detection impractical for routine quantification of this compound. The low molar absorptivity of the n → σ* transition further diminishes its analytical utility. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique is crucial for determining the elemental composition of this compound. HRMS instruments, such as orbital trapping mass spectrometers, can achieve high mass resolution (e.g., R = 30,000 or higher) and mass accuracy, often within 1 to 5 parts per million (ppm). nih.govlcms.cz
This level of precision allows for the calculation of a unique elemental formula. For this compound (C9H20ClN), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions (isobaric interferences). The ability to generate a highly specific molecular formula is essential for confirming the compound's identity in complex matrices without relying solely on chromatographic retention times. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, a tertiary amine, the primary fragmentation pathway upon ionization is α-cleavage. libretexts.orgjove.com This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium cation. libretexts.orgwhitman.edu
The structure of this compound allows for several possible α-cleavage events:
Cleavage of a propyl group, resulting in the loss of a propyl radical (•C3H7) and the formation of a characteristic iminium ion.
Cleavage of the bond between the second and third carbon of the propylaminopropyl chain.
These fragmentation patterns are highly characteristic and can be used to confirm the structure of the molecule. nih.gov The resulting product ion spectrum provides a structural fingerprint that is valuable for distinguishing this compound from its isomers. nih.govcopernicus.org
| Precursor Ion (M+H)+ m/z | Fragmentation Pathway | Major Product Ion m/z | Neutral Loss |
|---|---|---|---|
| 178.14 | α-Cleavage (Loss of Propyl Radical) | 134.15 | C3H7 |
| 178.14 | α-Cleavage (Loss of Ethyl Radical) | 148.17 | C2H5 |
Chemical Derivatization Strategies for Analytical Enhancement
Due to its poor UV absorbance and high polarity, the analysis of this compound can be significantly improved through chemical derivatization. scienceopen.comsdiarticle4.com This process modifies the analyte to enhance its chromatographic properties (e.g., retention on reversed-phase columns) and improve its detectability with common analytical detectors like UV-Vis or fluorescence detectors. sdiarticle4.comthermofisher.com Derivatization can also improve ionization efficiency in mass spectrometry. nih.govgoogle.com
Amine-Specific Derivatization Reagents (e.g., Dansyl Chloride, 9-Fluorenylmethyl Chloroformate, Phthalylglycyl Chloride)
A variety of reagents are available for the derivatization of amines. However, the most common reagents are designed to react with primary and secondary amines, and their applicability to tertiary amines like this compound is limited. sdiarticle4.comspectroscopyonline.com
Dansyl Chloride (DNS-Cl) : This reagent, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, reacts readily with primary and secondary amino groups under alkaline conditions (pH 9.5-10) to form highly fluorescent sulfonamide derivatives. researchgate.netlibretexts.org This reaction significantly enhances detection by fluorescence and improves ionization in mass spectrometry. nih.gov However, Dansyl Chloride does not react with tertiary amines as they lack the necessary proton on the nitrogen atom to complete the reaction. spectroscopyonline.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl) : FMOC-Cl is another widely used pre-column derivatization reagent that reacts with primary and secondary amines to yield stable, highly fluorescent derivatives. monash.eduresearchgate.net The reaction proceeds under mild, alkaline conditions. nih.govresearchgate.net Similar to Dansyl Chloride, FMOC-Cl is not suitable for the direct derivatization of tertiary amines. spectroscopyonline.com
Phthalylglycyl Chloride (PG-Cl) : This reagent has been proposed as an effective derivatization agent for primary and secondary amines, such as catecholamines, for analysis by LC-MS/MS. nih.govnih.gov It improves retention on reversed-phase columns and can enhance ionization efficiency. nih.gov Research indicates its primary utility is for primary and secondary amines, and it is not typically used for derivatizing tertiary amines. researchgate.netresearchgate.net
| Reagent | Target Amine Type | Typical Reaction Conditions | Detection Method |
|---|---|---|---|
| Dansyl Chloride (DNS-Cl) | Primary, Secondary | pH 9.5-10, Elevated Temperature | Fluorescence, MS |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary, Secondary | Alkaline pH (e.g., 8.0-11.4), Room Temperature | Fluorescence |
| Phthalylglycyl Chloride (PG-Cl) | Primary, Secondary | pH 6.5, 30 °C | MS |
Chloride-Specific Derivatization Approaches for Trace Analysis
For the analysis of the chloride moiety, especially at trace levels, derivatization can be employed to create a more readily detectable or chromatographically suitable compound. While direct ion chromatography is an option, derivatization can be used for analysis with more common GC-MS or LC-MS systems. A potential strategy involves converting the alkyl chloride into a different functional group. For instance, reacting the compound with an alcohol in the presence of a suitable base or catalyst could form an ether, or reaction with a thiol could form a thioether.
Another approach involves chemical ionization mass spectrometry where a reagent gas is used to generate specific adduct ions. For example, in a specialized LC-ICP-MS setup, chlorine in analytes can be converted to HCl and reacted with barium ions to form a detectable BaCl+ reporter ion, allowing for species-independent quantitation. nih.gov For acyl chlorides, derivatization with reagents like 2-nitrophenylhydrazine has been used to form stable derivatives with strong UV absorbance, enabling trace analysis by HPLC. researchgate.net While this compound is not an acyl chloride, similar principles of converting the chloride to a chromophore-bearing group could be explored.
Optimization of Derivatization Conditions (pH, Temperature, Reaction Kinetics)
The efficiency and reproducibility of any derivatization reaction depend critically on the optimization of several parameters. nih.gov
pH : The pH of the reaction medium is crucial, particularly for amine derivatization. Reactions with reagents like Dansyl Chloride and FMOC-Cl require alkaline conditions (typically pH 8-11). researchgate.netnih.gov At this pH, the amine is in its deprotonated, nucleophilic state, which is necessary for the reaction to proceed. copernicus.org
Temperature : Reaction temperature affects the kinetics of the derivatization. Some reactions, like those with FMOC-Cl, can proceed efficiently at room temperature, while others, such as dansylation, may require elevated temperatures (e.g., 30-70°C) to achieve completion within a reasonable timeframe. google.comresearchgate.netnih.gov Optimization is necessary to ensure complete derivatization without causing degradation of the analyte or the derivative. nih.gov
Reaction Kinetics : The time allowed for the reaction is a key factor. The reaction should be allowed to proceed to completion to ensure accurate and reproducible quantification. For example, derivatization with FMOC-Cl can be complete in under a minute for some amino acids, while other procedures may require 30 to 60 minutes. nih.govresearchgate.net Kinetic studies are essential to determine the optimal reaction time.
| Parameter | Influence | Typical Optimized Range |
|---|---|---|
| pH | Ensures amine is in its reactive, deprotonated form. | 8.0 - 11.4 for FMOC-Cl and DNS-Cl. nih.govnih.gov |
| Temperature | Affects reaction rate; must be balanced to prevent degradation. | Room temperature to 70 °C. researchgate.netsigmaaldrich.com |
| Reaction Time | Ensures reaction goes to completion for accurate quantification. | Seconds to over an hour, depending on reagent and analyte. nih.govresearchgate.net |
| Reagent Concentration | A sufficient excess is needed to drive the reaction to completion. | Varies based on analyte concentration and reaction stoichiometry. |
X-ray Crystallography for Solid-State Structure Determination
The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a monochromatic X-ray beam. nih.govwikipedia.org The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. nih.govwikipedia.org By measuring the angles and intensities of these diffracted beams, scientists can generate a three-dimensional electron density map of the crystal. nih.gov From this map, the precise positions of the individual atoms can be determined, revealing intricate details about the molecular structure and the packing of molecules within the crystal.
A typical X-ray crystallographic analysis of a small organic molecule like this compound would yield a wealth of structural information. This data is typically presented in a standardized format, including key parameters such as the unit cell dimensions (the lengths of the sides of the basic repeating unit of the crystal and the angles between them), the space group (which describes the symmetry of the crystal), and the calculated density.
Furthermore, the analysis provides precise measurements of intramolecular features, such as bond lengths and bond angles. For this compound, this would include the exact distances between carbon-carbon, carbon-nitrogen, and carbon-chlorine atoms, as well as the angles formed between these bonds. This level of detail is crucial for confirming the compound's connectivity and for understanding its conformational preferences in the solid state. Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of the molecules in the crystal lattice would also be identified and characterized.
To illustrate the type of data obtained from such an experiment, the following interactive table presents hypothetical crystallographic data for a generic alkylamine hydrochloride, which shares some structural similarities with this compound.
| Parameter | Value |
| Empirical Formula | C9H20ClN |
| Formula Weight | 177.71 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.123(2) |
| b (Å) | 8.456(1) |
| c (Å) | 12.345(3) |
| α (°) | 90 |
| β (°) | 109.87(1) |
| γ (°) | 90 |
| Volume (ų) | 998.7(4) |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.182 |
This detailed structural information is invaluable for various scientific disciplines, including drug design, materials science, and fundamental chemical research, as it provides a definitive picture of the molecule's solid-state conformation and intermolecular interactions.
Computational Chemistry Investigations of Dipropylaminopropyl Chloride
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.govmdpi.com These calculations, often employing methods like Density Functional Theory (DFT), can predict a range of molecular attributes with high accuracy. nih.govresearchgate.netnih.govmdpi.com
The first step in the computational study of Dipropylaminopropyl chloride involves determining its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. For a flexible molecule like this compound, which contains several single bonds, multiple conformations can exist.
Conformational analysis is therefore crucial to identify the various low-energy conformers and the global minimum energy structure. openreview.net This involves exploring the potential energy surface of the molecule by systematically rotating the rotatable bonds. The results of such an analysis would typically be presented in a table summarizing the relative energies of the stable conformers.
Illustrative Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| 1 (Global Minimum) | 0.00 | 45.2 |
| 2 | 0.52 | 25.1 |
| 3 | 1.15 | 10.3 |
| 4 | 1.89 | 4.5 |
Note: This data is illustrative and represents the type of information that would be generated from a computational conformational analysis.
Once the optimized geometry is obtained, the electronic structure of this compound can be investigated. This includes analyzing the distribution of electron density and identifying the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orglibretexts.orgyoutube.comyoutube.com
The charge distribution, often visualized using molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. researchgate.net This information is critical for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack.
The HOMO and LUMO are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Hypothetical Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 2.1 D |
Note: These values are hypothetical and serve to illustrate the typical outputs of electronic structure calculations.
Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecular structure. rsc.orgresearchgate.netresearchgate.net
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the assignment of experimental spectra. nih.govmdpi.com The accuracy of these predictions is highly dependent on the computational method and basis set used.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. These calculated frequencies can help in assigning the vibrational modes of the molecule to specific stretching, bending, or torsional motions of the atoms.
Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H (propyl) | Stretching | 2960-2870 |
| C-N | Stretching | 1150-1020 |
| C-Cl | Stretching | 785-540 |
Note: This data is illustrative and represents predicted vibrational frequencies.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways and the determination of energetic barriers.
For a given reaction, the transition state (TS) represents the highest energy point along the reaction coordinate. Locating the TS structure is a critical step in understanding the reaction mechanism. Computational methods can be used to find these TS structures and calculate the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. researchgate.net
By mapping the entire reaction pathway, from reactants to products through the transition state, a reaction energy profile can be constructed. researchgate.netkhanacademy.org This profile provides a visual representation of the energy changes that occur during the reaction. For multi-step reactions, the energy profile can help identify the rate-determining step, which is the step with the highest activation energy. khanacademy.orgusp.br
Illustrative Reaction Energy Profile Data for a Hypothetical S_N2 Reaction of this compound with a Nucleophile
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.4 |
| Products | -10.2 |
Note: This data is for a hypothetical reaction and is intended to be illustrative.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
Currently, there is a lack of specific research data from molecular dynamics simulations detailing the conformational dynamics and solvent effects of this compound.
Interaction Studies: Molecular Docking and Binding Energy Calculations
Detailed interaction studies, including molecular docking and binding energy calculations, for Dipylaminopropyl Chloride are not available in published research.
Emerging Research Directions and Future Perspectives
Development of Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of aminopropyl chlorides often involves reagents and solvents with significant environmental footprints. Research is now moving towards "green chemistry" alternatives to mitigate these impacts. While specific research on sustainable routes for Dipropylaminopropyl chloride is not extensively documented, the broader field provides a clear direction. Key strategies involve the use of biocatalysis, greener solvents, and processes that improve atom economy.
For instance, the synthesis of related cationic polymers like poly((3-acrylamidopropyl) trimethylammonium chloride) has been successfully achieved using environmentally friendly solvent mixtures such as water and ethanol (B145695)/water. researchgate.netrsc.org This approach, known as Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP), minimizes the use of toxic solvents and reduces waste. researchgate.netrsc.org Similar principles could be applied to the synthesis of this compound, potentially replacing traditional organic solvents with more benign options.
Another avenue is the use of catalytic systems that allow for milder reaction conditions. For example, the synthesis of 3-(Dimethylamino)propyl chloride hydrochloride has been reported using diatomaceous earth as a catalyst in toluene, achieving a high molar yield of 90.0%. chemicalbook.com While toluene is not considered a green solvent, the use of a recyclable, earth-abundant catalyst is a step towards sustainability. Future research will likely focus on adapting such catalytic processes to greener solvent systems.
Exploration of Novel Applications in Advanced Functional Materials
This compound and its derivatives are being explored for their potential in creating advanced functional materials, particularly smart polymers and hydrogels. These materials can respond to external stimuli like pH, making them suitable for a range of applications.
Cationic polymers synthesized from monomers similar to this compound, such as (3-acrylamidopropyl) trimethylammonium chloride, are used to create hydrogels. These hydrogels can act as nanoreactors for the in-situ synthesis and stabilization of metal nanoparticles, such as silver (Ag). The resulting polymer-nanoparticle composites exhibit catalytic activity and can be used in reactions like the reduction of 4-nitrophenol. The porous structure of these hydrogels makes them effective and reusable catalysts.
The data below illustrates the effect of catalyst amount on the reaction rate for a similar hydrogel composite.
| Catalyst Amount (g) | Reaction Progress | Relative Rate |
| 0.01 | Monitored by UV-Vis | Base Rate |
| 0.02 | Monitored by UV-Vis | Increased Rate |
| 0.04 | Monitored by UV-Vis | Highest Rate |
This table demonstrates that as the amount of the catalyst increases, the rate of reaction also increases due to the greater number of available catalytic sites.
Furthermore, copolymers involving related compounds like Diallyldimethylammonium chloride have been synthesized to create materials with both flocculating and antimicrobial properties, useful for wastewater treatment. researchgate.net
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of chemical synthesis with automated and continuous flow platforms offers significant advantages in terms of safety, efficiency, and scalability. europa.eu Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters like temperature and mixing, which is particularly beneficial for hazardous or highly exothermic reactions. europa.eubioduro.com
While specific literature on the flow synthesis of this compound is limited, the principles are widely applied to similar molecules. For example, flow chemistry has been used for chlorodehydroxylation processes, converting alcohols to alkyl chlorides under milder conditions than traditional batch methods. nih.gov This approach could be adapted for a safer and more efficient synthesis of this compound.
Automated synthesis platforms, which can combine flow reactors with robotic handling and real-time analytics, are also becoming more common. nih.gov An automated six-step synthesis of the pharmaceutical prexasertib has been demonstrated using a continuous-flow solid-phase synthesis approach. nih.gov Such systems can be programmed with a "chemical recipe file" to produce complex molecules on demand. nih.gov The synthesis of intermediates like this compound could be integrated into these automated workflows, allowing for on-demand production as part of a larger synthetic sequence. acs.org
Key Advantages of Flow Chemistry:
Enhanced heat and mass transfer bioduro.com
Improved safety for hazardous reactions europa.eu
Precise control over reaction conditions europa.eu
Design of Catalytic Processes Utilizing or Facilitated by this compound
While this compound itself is primarily a reactant, its structural motifs are relevant in the design of catalytic systems. The tertiary amine group can act as a ligand for metal centers or as a base catalyst in certain reactions.
More commonly, organometallic reagents derived from this compound are used in synthesis. For instance, (3-dimethylamino-1-propyl)magnesium chloride, a Grignard reagent, is used in the synthesis of various organic compounds, including precursors to the antidepressant citalopram. nih.gov These Grignard reagents are crucial for forming new carbon-carbon bonds.
In the field of materials science, as mentioned earlier, polymers derived from related amino-functionalized monomers are used to create hydrogel-based nanocatalysts. For example, a hydrogel composite containing silver nanoparticles showed significant catalytic activity in the reduction of 4-nitrophenol. The reusability of such a catalyst has been demonstrated over several cycles without a significant loss of activity.
| Catalytic Run | Conversion (%) |
| 1st | ~98% |
| 2nd | ~97% |
| 3rd | ~96% |
| 4th | ~95% |
This table illustrates the high reusability of a p(AN-co-APTMACl)-Ag catalyst system in the reduction of 4-nitrophenol, showing only a minor decrease in activity over four consecutive runs.
Application of In-Situ Spectroscopic Probes for Real-Time Reaction Monitoring
Real-time monitoring of chemical reactions is crucial for process optimization, quality control, and ensuring safety, especially in continuous flow systems. researchgate.netnih.gov In-situ spectroscopic techniques such as Raman, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy allow chemists to "watch" a reaction as it happens, providing valuable data on reaction kinetics, intermediate formation, and product purity. researchgate.netnih.gov
For complex, multi-step syntheses, multiple analytical tools can be integrated along a flow path to monitor each step. researchgate.netnih.gov For example, in the synthesis of mesalazine, NMR, UV/Vis, and IR spectroscopy were used to monitor nitration, hydrolysis, and hydrogenation steps, respectively. researchgate.netnih.gov This Process Analytical Technology (PAT) approach provides a comprehensive understanding of the entire process.
Raman spectroscopy is particularly powerful for in-situ monitoring as it is non-invasive and can provide detailed molecular information. rsc.org It has been used to monitor pH-triggered responses in adaptive polymers in real-time, revealing the sequence of molecular changes. rsc.org It can also be used to measure changes in proton concentration near electrode surfaces during electrochemical reactions. rsc.org Such techniques could be applied to monitor the synthesis of this compound, tracking reactant consumption and product formation to optimize reaction conditions and yield.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis protocols for dipropylaminopropyl chloride, and how can purity be validated?
- Methodology : Synthesis typically involves nucleophilic substitution between dipropylamine and 3-chloropropyl derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Post-synthesis purification via fractional distillation or column chromatography is critical. Validate purity using NMR (¹H/¹³C) and HPLC-MS, comparing spectral data with standardized entries in PubChem . For structural confirmation, use PubChem’s Standardization Service to verify alignment with canonical SMILES or InChIKey .
Q. What safety protocols should be prioritized when handling this compound in experimental settings?
- Methodology : Follow OSHA/GHS guidelines: use fume hoods, nitrile gloves, and chemical-resistant PPE. Avoid inhalation/contact; store in airtight containers away from moisture. Refer to Safety Data Sheets (SDS) for hazard-specific first-aid measures (e.g., eye irrigation with saline for accidental exposure) . Pre-experiment risk assessments should include compatibility checks with reactive groups (e.g., amines, acids).
Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?
- Methodology : Combine chromatographic and spectroscopic methods:
- GC-MS : For volatile derivatives (e.g., silylated samples).
- LC-UV/ELS : For non-volatile mixtures, paired with UV detection at 210–260 nm.
- FTIR : Identify functional groups (e.g., C-Cl stretch at ~550–850 cm⁻¹).
Cross-reference with PubChem’s Compound Classification Browser to contextualize spectral data .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
- Methodology : Use density functional theory (DFT) to model transition states and electron density maps (e.g., Gaussian or ORCA software). Validate predictions with experimental kinetics (e.g., Arrhenius plots). PubChem’s 3D Viewer aids in visualizing steric effects and molecular orbitals . For mechanistic insights, compare computed activation energies with literature data from Reviews in Analytical Chemistry .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in alkylation reactions?
- Methodology : Conduct meta-analysis using PubChem’s Score Matrix Service to compare structural analogs . Replicate studies under standardized conditions (e.g., solvent polarity, temperature). Apply statistical tools (e.g., ANOVA) to isolate variables. If discrepancies persist, use Med. Chem. Commun. guidelines for error reporting in kinetic data .
Q. How can researchers optimize experimental design to minimize side reactions during this compound synthesis?
- Methodology : Employ DoE (Design of Experiments) principles:
- Factors : Temperature, stoichiometry, catalyst loading.
- Responses : Yield, purity, byproduct formation.
Use response surface modeling (RSM) to identify optimal conditions. Validate with in situ FTIR or Raman spectroscopy for real-time monitoring .
Data Presentation & Reproducibility
Q. What are the best practices for presenting this compound data in peer-reviewed manuscripts?
- Tables : Include raw yields, purity metrics, and spectral peaks (δ in ppm for NMR).
- Figures : Use simplified schematics (avoid overcrowding structures; see ).
- Reproducibility : Archive synthetic protocols in PubChem’s Upload System or supplementary materials.
Q. How should researchers address batch-to-batch variability in this compound properties?
- Methodology : Implement QC/QA workflows:
- QC : Routine NMR/HPLC batch testing.
- QA : Track lot-specific data (e.g., moisture content) using PubChem’s Substance Identifier Exchange .
Statistical process control (SPC) charts can identify outliers and systemic issues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
